REACTION_CXSMILES
|
[OH:1][CH:2]([C:6]([F:9])([F:8])[F:7])[C:3]([OH:5])=[O:4].[CH3:10]O.S(=O)(=O)(O)O.S([O-])([O-])(=O)=O.[Na+].[Na+]>O>[OH:1][CH:2]([C:6]([F:9])([F:8])[F:7])[C:3]([O:5][CH3:10])=[O:4] |f:3.4.5|
|
Name
|
|
Quantity
|
7.8 g
|
Type
|
reactant
|
Smiles
|
OC(C(=O)O)C(F)(F)F
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 days
|
Duration
|
2 d
|
Type
|
EXTRACTION
|
Details
|
is extracted three times with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract is dried with sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISTILLATION
|
Details
|
The residual oil (8.6 g.) is fractionally distilled
|
Name
|
|
Type
|
product
|
Smiles
|
OC(C(=O)OC)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |